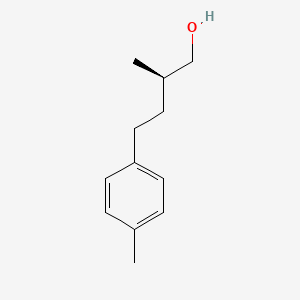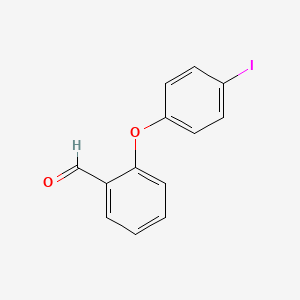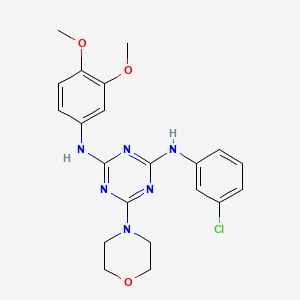![molecular formula C18H12Cl4N2O2S B2565934 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine CAS No. 338955-98-9](/img/structure/B2565934.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine" is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and potential chemotherapeutic properties. Pyrimidine derivatives have been extensively studied for their biological activities, including antiviral, antibacterial, and anticancer effects. The specific compound is structurally related to other pyrimidine derivatives that have been investigated for their spectroscopic properties, molecular structure, and potential as chemotherapeutic agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the alkylation of thione precursors or cyclization reactions to form the pyrimidine ring. For example, 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines were synthesized by S-alkylation of 2-amino-6-methylpyrimidin-4(3H)-thione with 2-aryloxyethyl chlorides . Although the specific synthesis pathway for "2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine" is not provided, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and potential energy distribution of the molecules. The molecular docking studies suggest that these compounds could exhibit inhibitory activity against certain proteins, indicating potential medicinal applications .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including bromination to yield halogenated products, which in some cases have shown fungicidal activity . The reactivity of different functional groups within the pyrimidine ring can lead to a range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential, are crucial for understanding their reactivity and interaction with biological targets. These properties can be theoretically predicted using quantum chemical calculations and are supported by experimental spectroscopic data . The molecular electrostatic potential maps indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is valuable for predicting reactivity and potential biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Studies detail the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing methods that could be relevant for synthesizing compounds with similar structural features. Base-induced decomposition of these dioxetanes in DMSO yields chemiluminescence, a property that could be explored for similar compounds (Watanabe et al., 2010).
Crystal Structure and Cytotoxic Activity : The crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives have been investigated. This research offers insights into the structural and biological activities of thiopyrimidine derivatives, which may parallel the applications of the compound (Stolarczyk et al., 2018).
Potential Applications
Antiviral Activity : Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity provides evidence of the therapeutic potential of pyrimidine derivatives against a range of viruses, suggesting similar compounds could also exhibit antiviral properties (Holý et al., 2002).
Fungicidal Activity : Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives have been studied for their salt forms and fungicidal activity, indicating the potential use of sulfanyl pyrimidine derivatives in agricultural applications (Erkin et al., 2016).
Propriétés
IUPAC Name |
4-(3,4-dichlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-11-12(19)3-2-4-13(11)20)24-17(16)26-10-5-6-14(21)15(22)7-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORJFTXKKBUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)
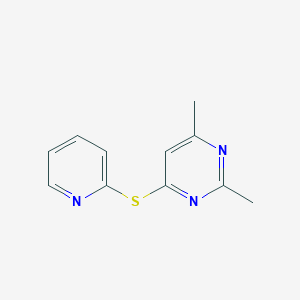
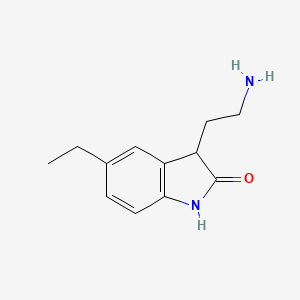
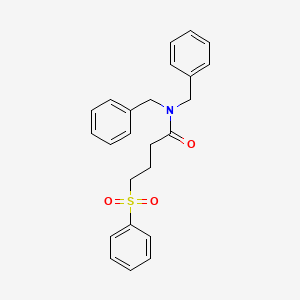
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)
